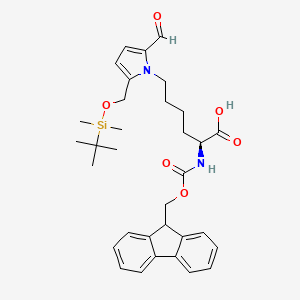
Fmoc-L-Pyrraline(TBS)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides . It protects the alpha-amino group of amino acids during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of an amino acid with Fmoc-Cl in the presence of a base . This results in the formation of an Fmoc-protected amino acid, which can then be used in peptide synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone with the alpha-amino group protected by the Fmoc group . The Fmoc group is a large, aromatic group, which can be easily detected and quantified using techniques such as HPLC .Chemical Reactions Analysis
Fmoc-protected amino acids are used in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support . The Fmoc group is removed (deprotected) under basic conditions, allowing the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically white to pale cream-colored powders . They are soluble in organic solvents such as methanol .Wissenschaftliche Forschungsanwendungen
Fmoc Chemistry in Ligand Development
Fmoc-protected amino acids have been utilized in the development of selective ligands. For instance, FMOC-L-Leucine (F-L-Leu) was identified as a chemically distinct PPARgamma ligand, demonstrating how Fmoc chemistry facilitates the exploration of novel receptor interactions and pharmacological properties (Rocchi et al., 2001).
Solid-Phase Peptide Synthesis
The Fmoc group is pivotal in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. A notable example is the synthesis of pyrrole–imidazole polyamides using Fmoc-protected amino acids, demonstrating the technique's versatility and compatibility with complex molecules (Choi et al., 2003).
Hydrogel Formation and Biomedical Applications
Fmoc-protected amino acids and peptides have been explored for hydrogel formation, leading to applications in drug delivery and tissue engineering. An example includes the development of antibacterial hydrogelators from Fmoc amino acid/peptides functionalized cationic amphiphiles (Debnath et al., 2010).
Bio-inspired Material Fabrication
The inherent properties of Fmoc-modified amino acids and peptides, such as self-assembly and hydrophobicity, have been harnessed to fabricate functional materials with applications ranging from cell cultivation to therapeutic agents. The review by Tao et al. (2016) provides a comprehensive overview of these developments, emphasizing the versatility and potential of Fmoc-modified building blocks in creating innovative materials (Tao et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKGBRQQMBOPQ-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

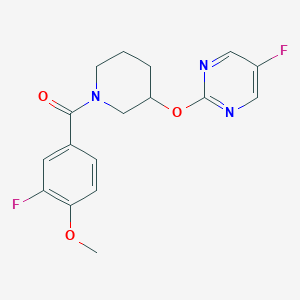
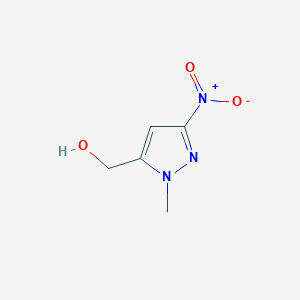
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)

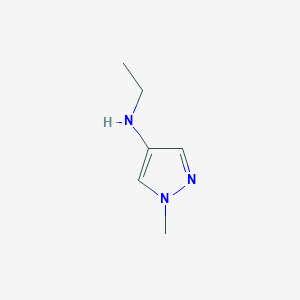
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
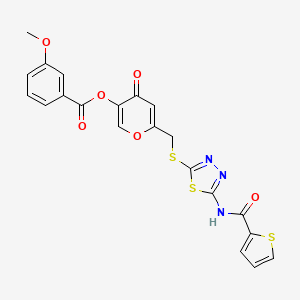
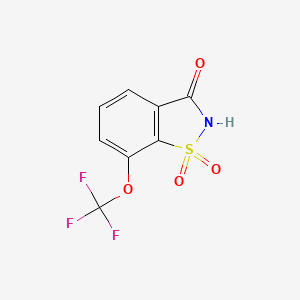
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)
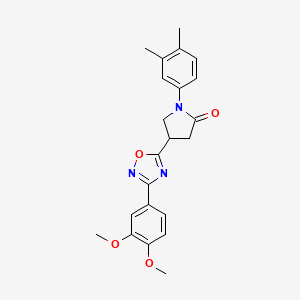
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)